molecular formula C22H29N3O4S B2968435 N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide CAS No. 954248-80-7

N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide

Cat. No. B2968435
CAS RN: 954248-80-7
M. Wt: 431.55
InChI Key: QGGUQWHFLNBNNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide”, a related compound, N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives, was synthesized using aniline as a starting compound .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-{[2-(2-Morpholinyl)ethyl] sulfamoyl}phenyl)acetamide, has been reported. It has a molecular formula of C14H21N3O4S and an average mass of 327.399 Da .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide have been synthesized for their antimicrobial properties. For instance, derivatives of pyrazole and pyrimidone have been explored for their potential in treating bacterial and fungal infections, demonstrating moderate to potent antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi (Sharshira & Hamada, 2012); (Sarvaiya, Gulati, & Patel, 2019).

Anticonvulsant Activity

The synthesis of amide derivatives of sulfonamides has been explored for anticonvulsant activity. Specific derivatives have shown significant anticonvulsant activity, highlighting the potential of sulfonamide derivatives in epilepsy treatment (Pal et al., 2017).

Future Directions

The future directions for research on “N-(4-(N-(2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)butyramide” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by sulfonamides, this compound could be a potential candidate for drug development .

properties

IUPAC Name

N-[4-[2-(2-phenylmorpholin-4-yl)ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-2-6-22(26)24-19-9-11-20(12-10-19)30(27,28)23-13-14-25-15-16-29-21(17-25)18-7-4-3-5-8-18/h3-5,7-12,21,23H,2,6,13-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGUQWHFLNBNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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